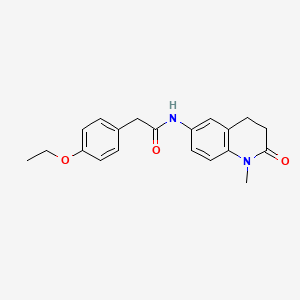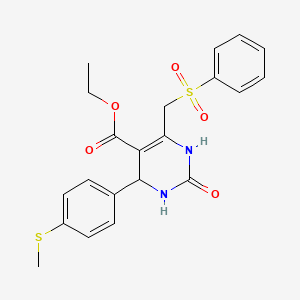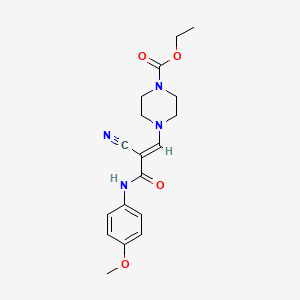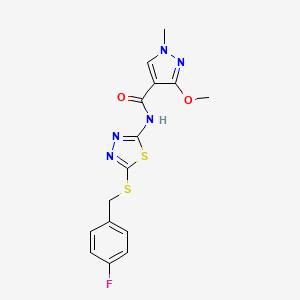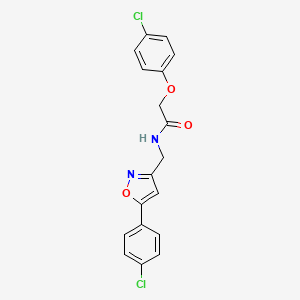
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
This compound and its analogs have been explored for their potential in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies have revealed that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity and ligand-protein interactions with Cyclooxygenase 1 (COX1) have been studied, highlighting their versatile applications beyond conventional drug use. This includes molecular docking studies to understand binding interactions, suggesting potential in therapeutic targeting as well as energy applications (Mary et al., 2020).
Corrosion Inhibition
Another significant application of related acetamide derivatives is in corrosion inhibition. Research has demonstrated that these compounds, particularly those synthesized through 1,3-dipolar cycloaddition reactions, exhibit promising corrosion prevention efficiencies. This is particularly relevant in steel preservation in acidic and mineral oil mediums, highlighting the chemical's versatility and potential in industrial applications to protect metals from corrosion (Yıldırım & Cetin, 2008).
Herbicidal Activities
The herbicidal activity of 2-(5-isoxazolyloxy)acetamide derivatives has been extensively studied. Compounds with specific structural features have shown strong herbicidal activities against various upland weeds without affecting non-target crops such as cotton. This suggests the compound's potential utility in agriculture for the selective control of weeds, contributing to more efficient and sustainable farming practices (Kai et al., 1998).
Antibacterial Activity
Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has uncovered their potential as antibacterial agents. These compounds have been synthesized and shown to possess significant antibacterial activity against both gram-negative and gram-positive bacteria. This opens up possibilities for their use in developing new antibacterial therapies, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSVQVMDMUVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

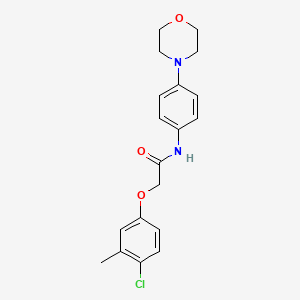
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)

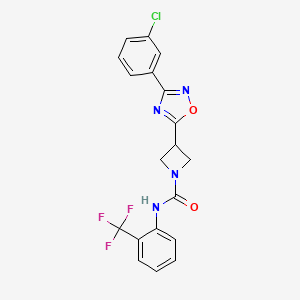
![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)
![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)
